molecular formula C18H13N3O4 B2987375 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-19-0

8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2987375
CAS No.: 892755-19-0
M. Wt: 335.319
InChI Key: WUNXBZWMZHVOEV-UHFFFAOYSA-N
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Description

8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative featuring an ethoxy group at position 8 of the coumarin core and a 1,2,4-oxadiazol-5-yl moiety substituted with a pyridin-4-yl group at position 2. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The incorporation of the 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-2-23-14-5-3-4-12-10-13(18(22)24-15(12)14)17-20-16(21-25-17)11-6-8-19-9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNXBZWMZHVOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound is compared with three structurally related coumarin derivatives (Table 1):

Table 1: Molecular Properties of 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one and Analogs

Compound Name Molecular Formula Molecular Weight Substituent at Position 8 Substituent at Position 3
This compound (Target) C₁₉H₁₄N₄O₄* ~362.34† Ethoxy (-OCH₂CH₃) 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₁₇H₁₁N₃O₃ 305.29 Methyl (-CH₃) 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl
8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one C₁₇H₁₃NO₅ 311.29 Ethoxy (-OCH₂CH₃) 4-nitrophenyl
3-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-2H-chromen-2-one C₂₀H₁₄N₄O₄ 374.35 None Azetidine-linked 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl
Key Observations:

Ethoxy and methoxy groups (e.g., in unrelated analogs like ) are electron-donating, which may influence electronic properties of the coumarin core.

Variations at Position 3: The 1,2,4-oxadiazole-pyridinyl moiety in the target compound and contrasts with the nitro group in , which is strongly electron-withdrawing. This difference may affect reactivity and intermolecular interactions. ~362.34).

Crystallographic and Physicochemical Data

  • 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one () : A crystal structure study revealed planar geometry with the nitro group contributing to intermolecular hydrogen bonding. This suggests that substituents at position 3 significantly influence packing and stability.
  • 3-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-2H-chromen-2-one (): The azetidine ring introduces a non-planar conformation, which may reduce crystallinity compared to rigid analogs.
Missing Data:
  • Melting points, solubility, and spectral data (e.g., NMR, IR) for the target compound and its analogs are largely absent in the provided evidence, limiting a deeper physicochemical comparison.

Hypothesized Bioactivity and Stability

  • The 1,2,4-oxadiazole ring in the target compound and is resistant to hydrolysis compared to ester-containing coumarins, suggesting improved metabolic stability.
  • The pyridinyl group’s nitrogen atom may facilitate hydrogen bonding with biological targets, a feature absent in the nitro-substituted analog .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

The synthesis typically involves two key steps: (1) construction of the coumarin core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions, and (2) introduction of the 1,2,4-oxadiazole-pyridinyl moiety. For the oxadiazole ring, a cyclization reaction between amidoximes and activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate) is often employed. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products like open-chain intermediates .

Q. How can X-ray crystallography validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, a related coumarin-oxadiazole derivative (8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one) was analyzed using SHELXL for refinement, revealing bond lengths and angles consistent with expected values (e.g., C=O bond at 1.21 Å, C-O-C angle ~120°) . Proper crystal growth conditions (e.g., slow evaporation in ethanol/dichloromethane) and data collection at low temperatures (100 K) minimize disorder and improve resolution .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key signals include the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH2), coumarin carbonyl (δ ~160 ppm in 13C), and oxadiazole-linked pyridine protons (δ ~8.5–9.0 ppm) .
  • HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ at m/z 376.0964 for C19H14N3O4+) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole ring in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. The oxadiazole’s N-O-N motif is susceptible to nucleophilic attack at the C5 position, while the pyridinyl group’s electron-withdrawing nature enhances electrophilic substitution at the coumarin’s C6 position . Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., ethoxy group) by variable-temperature NMR .
  • 2D NMR (HSQC, HMBC) : Correlate ambiguous proton signals (e.g., overlapping pyridine and coumarin protons) with carbon centers .
  • Crystallographic validation : Resolve discrepancies between predicted and observed coupling constants by comparing experimental SCXRD data with DFT-optimized geometries .

Q. How do substituent electronic effects influence photophysical properties?

Electron-withdrawing groups (e.g., pyridinyl) on the oxadiazole ring enhance intramolecular charge transfer (ICT), shifting absorption/emission maxima. For example, pyridinyl substitution increases molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) in UV-vis spectra compared to phenyl analogs. Time-dependent DFT (TD-DFT) simulations can correlate HOMO-LUMO gaps with experimental λmax values .

Methodological Considerations

  • Synthetic Optimization :

    ParameterOptimal ConditionImpact on Yield
    SolventDMF or THFMaximizes cyclization efficiency
    Temperature80–100°CReduces side reactions
    CatalystPyridine/DMAPAccelerates amidoxime activation
  • Crystallographic Data (Example) :
    For 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one:

    • Space group: P
    • Unit cell dimensions: a = 7.21 Å, b = 9.85 Å, c = 11.02 Å .

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